molecular formula C10H11BrO B176311 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 10178-57-1

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B176311
CAS No.: 10178-57-1
M. Wt: 227.1 g/mol
InChI Key: XTVAFNBOFMUWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuran. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran serves as a scaffold for drug design . Its derivatives have shown potential in treating various conditions such as:

  • Cancer : Benzofuran derivatives are known for their anticancer properties due to their ability to induce apoptosis in cancer cells.
  • Neuropathic Pain : Studies indicate that compounds related to this structure can modulate cannabinoid receptors, showing efficacy in pain relief without affecting motor functions .

Biological Research

This compound is utilized to study the interactions of brominated benzofurans with biological systems:

  • Enzyme Interaction Studies : It acts as a probe to investigate enzyme activity modulation and cellular signaling pathways.
  • Oxidative Stress Pathways : It has been observed to inhibit enzymes involved in oxidative stress, demonstrating antioxidant properties.

Industrial Applications

In the industrial sector, this compound is used in the production of:

  • Specialty Chemicals : Its unique chemical structure allows it to serve as an intermediate for synthesizing more complex organic molecules.
  • Agrochemicals : The compound's derivatives may also be explored for use in agricultural chemicals due to their biological activity against pests and pathogens.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity by targeting specific signaling pathways that lead to cancer cell apoptosis. In vitro studies showed a marked decrease in cell viability in various cancer cell lines when treated with these derivatives.

Case Study 2: Neuropathic Pain Relief

In animal models of neuropathic pain induced by spinal nerve ligation and paclitaxel treatment, compounds derived from this benzofuran exhibited pain relief without impairing locomotor function. This suggests a promising avenue for developing new analgesics based on this compound .

Mechanism of Action

The mechanism of action of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

    2,2-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Bromo-2,3-dihydro-1-benzofuran: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

    7-Bromo-2,2-dimethyl-1-benzofuran: Lacks the dihydro functionality, which can influence its reactivity and biological activity.

Uniqueness: 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran stands out due to the presence of both the bromine atom and the dimethyl groups. This combination provides a unique balance of steric and electronic effects, making it a versatile intermediate for further chemical modifications and applications in various fields.

Biological Activity

Overview

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, inflammation, and microbial infections. It exhibits significant biochemical interactions that influence cellular processes.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins within the cell. The compound has been shown to:

  • Inhibit Enzymes : It interacts with enzymes involved in oxidative stress pathways, demonstrating antioxidant properties. This inhibition can help mitigate cellular damage caused by reactive oxygen species.
  • Modulate Cell Signaling : The compound affects protein interactions in cell signaling pathways. By altering the activity of these pathways, it can influence gene expression related to cell survival and apoptosis.
  • Influence Metabolism : It alters the activity of metabolic enzymes, thus impacting overall cellular metabolism and energy production.

This compound has several notable biochemical properties:

  • Antioxidant Activity : The compound's ability to inhibit oxidative stress-related enzymes contributes to its potential as an antioxidant.
  • Cellular Effects : Studies indicate that it can promote cell survival or induce apoptosis depending on the specific signaling pathways activated or inhibited.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound possesses significant antibacterial and antifungal activities .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines:

Cell Line Cytotoxicity (IC50)
A549 (lung cancer)5 μM
HeLa (cervical cancer)10 μM

The compound preferentially suppresses rapidly dividing cells compared to slower-growing fibroblasts . This selectivity highlights its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical factors influencing its long-term biological effects. Laboratory studies indicate that while the compound remains stable under certain conditions, prolonged exposure can lead to decreased biological activity due to degradation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, and what key reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cycloisomerization of (Z)-enynols or functionalization of benzofuran precursors. For example, bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives under controlled conditions ensures regioselectivity at the 7-position. Solvent choice (e.g., green solvents like glycerol or water) and temperature (80–100°C) significantly impact reaction efficiency and purity . Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Reference
CycloisomerizationPd(OAc)₂Glycerol72–85
BrominationNBSDCM65–78

Q. How is the structural identity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, studies on analogous brominated benzofurans reveal bond angles (e.g., C–Br bond ~1.89 Å) and dihedral angles critical for verifying stereochemistry . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., dimethyl groups at C2 appear as singlets).
  • GC/MS : Purity assessment (>97% via GC) and molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar benzofuran derivatives?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent-dependent conformational changes. Strategies include:

  • Variable-temperature NMR : To observe coalescence of split peaks, indicating rotational barriers.
  • DFT calculations : Predict chemical shifts and compare with experimental data to identify dominant conformers . For example, dihydrobenzofuran derivatives exhibit distinct 1^1H NMR splitting in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding .

Q. What mechanistic insights guide the optimization of regioselective bromination in dihydrobenzofuran systems?

Bromination at the 7-position is influenced by electronic and steric factors. Computational studies (e.g., Fukui indices) identify electron-rich aromatic sites prone to electrophilic attack. Steric hindrance from the 2,2-dimethyl group directs bromine to the less hindered 7-position. Kinetic studies using in situ IR or UV-Vis spectroscopy monitor intermediate formation to refine reaction timelines .

Q. How can computational modeling predict the pharmacological potential of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., antimicrobial enzymes). QSAR models correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity. For instance, sulfinyl-substituted benzofurans show enhanced antifungal activity due to improved membrane permeability .

Q. What strategies mitigate challenges in crystallizing halogenated benzofuran derivatives for X-ray analysis?

Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) promotes crystal growth. Heavy atoms like bromine enhance X-ray diffraction contrast. For hygroscopic derivatives, inert-atmosphere crystallization (e.g., under argon) prevents solvent inclusion .

Q. How do solvent polarity and proticity influence the reactivity of dihydrobenzofuran derivatives in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, improving yields. Protic solvents (e.g., ethanol) may deactivate palladium catalysts via coordination. Solvent screening using Design of Experiments (DoE) optimizes conditions for specific substrates .

Q. Methodological Considerations

  • Contradiction Management : Conflicting spectral data require multi-technique validation (e.g., XRD + NMR + computational modeling).
  • Advanced Characterization : Use synchrotron XRD for high-resolution structural data on microcrystalline samples .
  • Biological Assays : Prioritize derivatives with logP <3 (predicted via ChemAxon) for improved bioavailability in antimicrobial screens .

Properties

IUPAC Name

7-bromo-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVAFNBOFMUWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297455
Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10178-57-1
Record name 10178-57-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 10.0 grams (0.061 mole) of 7-amino-2,3-dihydro-2,2-dimethylbenzofuran was stirred and cooled in an ice-water bath. To this was added 17.4 mL (0.153 mole) of aqueous 48% hydrobromic acid, followed by the dropwise addition of a solution of 4.2 grams (0.061 mole) of sodium nitrite in 50 mL of water. The reaction mixture temperature was maintained at below 10° C. throughout the addition. In a separate reaction vessel, a stirred mixture of 4.8 grams (0.034 mole) of copper(I) bromide and 4.2 mL (0.037 mole) of aqueous 48% hydrobromic acid was heated to 60°-70° C., and the diazonium salt prepared above was added slowly dropwise. Upon completion of addition, the reaction mixture was warmed to 80° C. where it was stirred for one hour. After this time the reaction mixture was allowed to cool to ambient temperature as it stirred for about 18 hours. The reaction mixture was poured into 300 mL of water and the mixture was extracted with two 200 mL portions of diethyl ether. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was subjected to column chromatography on silica gel. Elution was accomplished using petroleum ether. The product-containing fractions were combined and concentrated under reduced pressure, yielding 7.0 grams of 7-bromo-2,3-dihydro-2,2-dimethylbenzofuran. The NMR spectrum was consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
4.8 g
Type
catalyst
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.